molecular formula C24H28N2O B14368545 4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) CAS No. 90468-42-1

4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)

Cat. No.: B14368545
CAS No.: 90468-42-1
M. Wt: 360.5 g/mol
InChI Key: DFGLERNRVNCEKF-UHFFFAOYSA-N
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Description

4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two N-methylaniline groups connected by a methylene bridge to a central phenyl ring substituted with an ethoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) typically involves the condensation of 4-ethoxy-3-methylbenzaldehyde with N-methylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Commonly used acid catalysts include hydrochloric acid or sulfuric acid, and the reduction step can be carried out using sodium borohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism of action of 4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acid residues in proteins, potentially modulating their activity. Additionally, the presence of electron-donating groups (ethoxy and methyl) can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylene-bis(N-methylaniline): Similar structure but lacks the ethoxy and methyl substituents.

    4,4’-Diamino-3,3’-dimethyldiphenylmethane: Contains amino groups instead of N-methylaniline groups.

    4,4’-Methylene-di(o-toluidine): Similar structure with different substituents on the aromatic rings.

Uniqueness

4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) is unique due to the presence of both ethoxy and methyl groups on the central phenyl ring, which can significantly influence its chemical reactivity and physical properties. These substituents can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

90468-42-1

Molecular Formula

C24H28N2O

Molecular Weight

360.5 g/mol

IUPAC Name

4-[(4-ethoxy-3-methylphenyl)-[4-(methylamino)phenyl]methyl]-N-methylaniline

InChI

InChI=1S/C24H28N2O/c1-5-27-23-15-10-20(16-17(23)2)24(18-6-11-21(25-3)12-7-18)19-8-13-22(26-4)14-9-19/h6-16,24-26H,5H2,1-4H3

InChI Key

DFGLERNRVNCEKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=CC=C(C=C2)NC)C3=CC=C(C=C3)NC)C

Origin of Product

United States

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